Beta-Amyloid (35-25)

Neuroscience Alzheimer's Disease Behavioral Pharmacology

For any study employing the neurotoxic Aβ25-35 fragment, Beta-Amyloid (35-25) is the indispensable sequence-specific negative control. Its reversed amino acid order abolishes aggregation and neurotoxicity, adopting α-helical rather than β-sheet conformation under identical conditions. Unlike generic scrambled controls, Aβ35-25 rigorously validates that observed cell death, LDH release, synaptic impairment (LTP/LTD), or behavioral deficits are exclusively sequence-dependent—not artifacts of non-specific peptide exposure. Procure at matched concentrations to eliminate experimental confounds and ensure reproducibility across MTT viability, caspase activation, circular dichroism, and intracerebroventricular injection models.

Molecular Formula
Molecular Weight 1060.3
Cat. No. B1578730
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBeta-Amyloid (35-25)
Molecular Weight1060.3
Structural Identifiers
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Beta-Amyloid (35-25) – A Reverse Sequence Aβ Control Peptide for Alzheimer's Disease Research


Beta-Amyloid (35-25) (Aβ35-25), with the amino acid sequence H-Met-Leu-Gly-Ile-Ile-Ala-Gly-Lys-Asn-Ser-Gly-OH, is a synthetic undecapeptide representing the exact reverse sequence of the biologically active Alzheimer's disease fragment Aβ25-35 [1]. It is a widely established inactive control peptide used specifically to confirm the sequence-specificity of effects observed with its neurotoxic counterpart, Aβ25-35 . The peptide has a molecular weight of 1060.3 Da and is typically supplied as a lyophilized powder with a purity >95%, soluble in water for use in a range of in vitro and in vivo experimental models [2]. Its primary scientific and procurement value lies not in intrinsic bioactivity, but as a critical, sequence-specific negative control that validates the findings of neurotoxicity and amyloid pathology studies.

Why Generic Substitution of Aβ Control Peptides is Scientifically Unsound


The use of generic or scrambled-sequence peptides as controls in amyloid-beta research is a significant source of experimental variability and irreproducibility. The biological effects of the neurotoxic fragment Aβ25-35 are exquisitely sequence-dependent, as demonstrated by the fact that simply reversing the amino acid order to Aβ35-25 completely abolishes its toxic and pathological activities across multiple independent assay systems [1]. A generic or unrelated peptide control cannot provide this level of validation. Furthermore, even minor structural modifications can profoundly alter aggregation kinetics and conformational behavior, as shown in comparative studies where Aβ25-35 and Aβ35-25 exhibit distinct secondary structure transitions (β-sheet vs. α-helix) under identical conditions [2]. Substituting Beta-Amyloid (35-25) with any other peptide introduces a variable that compromises the fundamental conclusion that an observed effect is specific to the Aβ25-35 sequence, potentially leading to false-positive or false-negative interpretations in critical Alzheimer's disease research [1].

Quantitative Evidence Guide: Verifying Beta-Amyloid (35-25) as the Essential Negative Control


Aβ35-25 is Inactive in In Vivo Exploratory Behavior, in Contrast to Aβ25-35

In a direct in vivo behavioral study, a single bilateral intracerebroventricular infusion of pre-aggregated Aβ25-35 (30 nmol/rat) led to significantly reduced exploratory activity in an open field test. In contrast, rats treated with an identical dose (30 nmol) of the reverse sequence peptide Aβ35-25 showed no such behavioral deficit, with their exploratory activity remaining at baseline levels [1].

Neuroscience Alzheimer's Disease Behavioral Pharmacology

Aβ35-25 Does Not Impair Acetylcholine Release, Unlike Aβ25-35

In a study on cholinergic function, K(+)-evoked release of [3H]acetylcholine was significantly impaired in cells treated with Aβ25-35. However, cells exposed to the reverse sequence peptide Aβ35-25 showed acetylcholine release that was not significantly different from untreated control cells [1].

Neurochemistry Cholinergic Dysfunction Alzheimer's Disease

Aβ35-25 Does Not Block Glutamate-Mediated Neuroprotection, in Contrast to Aβ25-35

The addition of glutamate to the culture medium improved nerve cell survival in organotypic hippocampal slice cultures. This neuroprotective effect was completely abolished by treatment with the active amyloid peptide fragment Aβ25-35. Crucially, treatment with the inactive reverse peptide Aβ35-25 did not block this effect, and cell survival remained improved in the presence of glutamate [1].

Neuroprotection Excitotoxicity Hippocampal Culture

Aβ35-25 Shows No Effect on LTP at 10 nmol, Unlike Aβ25-35

In an in vivo electrophysiology model, intracerebroventricular injection of Aβ25-35 at a dose of 10 nmol markedly reduced long-term potentiation (LTP) in the hippocampal CA1 region to 129% ± 9% of baseline, compared to a control potentiation of approximately 160-180%. At the same 10 nmol dose, the reverse peptide Aβ35-25 had no significant effect on LTP, which remained robust [1].

Electrophysiology Synaptic Plasticity Long-Term Potentiation

Aβ35-25 is Structurally Distinct from Aβ25-35 in Membrane Environments

Circular dichroism spectroscopy reveals that Aβ25-35 and Aβ35-25 adopt fundamentally different secondary structures in membrane-mimicking environments, which likely underlies their differential bioactivity. Upon increasing concentrations of trifluoroethanol (TFE), Aβ25-35 preferentially adopts a beta-sheet conformation, while the non-toxic Aβ35-25 transitions from a random coil to an alpha-helix [1].

Biophysics Peptide Conformation Circular Dichroism

Optimal Application Scenarios for Procuring Beta-Amyloid (35-25)


Negative Control for In Vitro Neurotoxicity and Cell Viability Assays

Procure Beta-Amyloid (35-25) as a rigorous, sequence-specific negative control for any in vitro study investigating the neurotoxic effects of Aβ25-35. This includes assays such as MTT for cell viability, lactate dehydrogenase (LDH) release for cytotoxicity, and apoptosis markers (e.g., caspase activation) in primary neuronal cultures or cell lines like SH-SY5Y. Using Aβ35-25 at the same concentration as the active Aβ25-35 peptide is essential to demonstrate that any observed cell death or dysfunction is due to the specific sequence of Aβ25-35 and not a result of general peptide toxicity, solvent effects, or other non-specific experimental variables [1][2].

Control for In Vivo Behavioral and Cognitive Studies in Rodent Models

For researchers performing intracerebroventricular (i.c.v.) or intrahippocampal injections of Aβ25-35 to model Alzheimer's disease-related cognitive deficits, Beta-Amyloid (35-25) is a non-negotiable control. Procure it to treat a parallel cohort of animals at an identical dose and volume. This allows for the unequivocal attribution of behavioral changes—such as deficits in the Morris water maze, novel object recognition, or open field exploration—specifically to the action of the Aβ25-35 peptide, controlling for any effects of the surgical procedure, peptide infusion, or foreign body response [3].

Control for Ex Vivo Electrophysiology and Synaptic Plasticity Experiments

In ex vivo studies using hippocampal slice preparations to measure long-term potentiation (LTP) or long-term depression (LTD), Beta-Amyloid (35-25) is the essential control to validate that Aβ25-35-induced synaptic impairments are sequence-dependent. Apply Aβ35-25 at the same concentration and incubation time as Aβ25-35 to ensure that the observed deficits in synaptic strength and plasticity are not caused by non-specific peptide-membrane interactions or other experimental artifacts [4].

Biophysical Studies of Aβ Aggregation and Conformation

In research aimed at characterizing the aggregation kinetics, secondary structure, and membrane interactions of the Aβ25-35 fragment, Beta-Amyloid (35-25) serves as a key comparative standard. Its distinct conformational behavior, transitioning to an alpha-helix rather than a beta-sheet, provides a critical baseline for techniques like circular dichroism (CD), thioflavin T fluorescence assays, and atomic force microscopy (AFM). Procuring it allows for direct, head-to-head comparison to elucidate the structure-toxicity relationship of the amyloidogenic Aβ25-35 sequence [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for Beta-Amyloid (35-25)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.